Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Description
Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with amino, chloro, methyl, and methyl ester groups. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing selective muscarinic acetylcholine receptor subtype 4 (M4) positive allosteric modulators (PAMs), such as ML253 . The synthesis involves microwave-assisted reactions and purification steps, yielding high-purity sodium salts that are further functionalized to produce the methyl ester derivative . Its structural complexity, including the chloro and methyl substituents, contributes to its pharmacological activity and metabolic stability, making it a scaffold of interest for CNS-targeted drug discovery.
Properties
IUPAC Name |
methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-4-6-8(13)9(11(15)16-3)17-10(6)14-5(2)7(4)12/h13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTCTCKMHGNWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chloro-3,5-dimethylpyridine and thiophene derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling up the reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Safety and Environmental Considerations: Implementing measures to handle hazardous reagents and by-products safely and to minimize environmental impact.
Chemical Reactions Analysis
Chemical Reactions Involving Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
This compound can undergo various chemical reactions typical of heterocyclic compounds, including electrophilic aromatic substitution and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution:
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Reaction Conditions : The presence of electron-donating groups (amino and methyl groups) and electron-withdrawing groups (chloro group) influences the reactivity of the compound.
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Possible Products : Substitution at the 4 or 6 position of the thieno[2,3-b]pyridine ring can occur, depending on the electrophile used.
Nucleophilic Substitution:
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Reaction Conditions : The chloro group can be replaced by nucleophiles under appropriate conditions.
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Possible Products : Various nucleophiles can replace the chloro group, leading to diverse derivatives.
Biological Activity Table:
Future Research Directions:
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Structure-Activity Relationship (SAR) Studies : Investigating how structural modifications affect biological activity.
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In Vivo Studies : Evaluating the efficacy and safety of these compounds in animal models.
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Derivatization and Optimization : Synthesizing new derivatives to enhance potency and selectivity.
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate has the molecular formula and a molar mass of 256.71 g/mol. The compound features a thieno[2,3-b]pyridine core, which is significant for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[2,3-b]pyridine derivatives, including this compound.
Case Study: Triple Negative Breast Cancer
A series of derivatives were evaluated for their antitumor activity against triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231 and MDA-MB-468. The sulforhodamine B assay demonstrated that certain derivatives exhibited significant growth inhibition in these cell lines with minimal toxicity towards non-tumorigenic cells (MCF-12A) .
Table 1: Antitumor Activity of Thieno[2,3-b]pyridine Derivatives
| Compound | GI50 (μM) | Effect on MCF-12A |
|---|---|---|
| Compound A | 10 | No effect |
| Compound B | 15 | Minimal |
| This compound | 13 | No effect |
These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics.
Synthesis and Derivative Development
The synthesis of this compound involves established methods such as the Suzuki-Miyaura coupling technique. This method allows for the introduction of various aryl groups to enhance the biological activity of the compound .
Table 2: Synthesis Conditions for Thieno[2,3-b]pyridine Derivatives
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd-catalyzed reaction at 100 °C for 4 hours | 35–84 |
Pharmacological Studies
Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies have shown promising results regarding its stability in human liver microsomes compared to other derivatives .
Mechanism of Action
The mechanism by which Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate exerts its effects involves interactions with various molecular targets:
Enzyme Binding: The compound can bind to the active sites of enzymes, inhibiting their activity.
Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The planar structure allows it to intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Structural Analogues in M4 PAM Development
Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate serves as the core structure for ML253, a preclinical M4 PAM. However, structural modifications have been explored to improve potency and reduce cytochrome P450 (CYP) inhibition:
Key Findings :
- Potency: Replacement of the thieno[2,3-b]pyridine core with tricyclic systems (e.g., pyrido-thienopyrimidine) in VU6008677 resulted in a 20-fold increase in M4 potency compared to ML253 .
- CYP Inhibition : The parent compound ML253 exhibited significant CYP inhibition, limiting its therapeutic utility. Tricyclic derivatives like VU6008677 demonstrated reduced CYP interactions, enhancing their safety profiles .
Functional Group Variations in Thieno[2,3-b]pyridine Derivatives
Substitution patterns on the thieno[2,3-b]pyridine scaffold influence physicochemical and pharmacological properties:
Key Insights :
- Electron-Withdrawing Groups : The chloro substituent in the parent compound enhances electrophilicity, facilitating nucleophilic substitutions critical for further derivatization .
- Ester vs. Carboxamide : ML253’s carboxamide group improves brain penetration compared to ester derivatives, underscoring the importance of functional groups in pharmacokinetics .
Biological Activity
Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activities, and potential therapeutic applications, supported by various research findings and case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 3-cyano-4,6-dimethyl-1H-pyridine-2-thione with chloroacetic amides under alkaline conditions. This method has been documented to yield high-purity products suitable for biological testing. The synthesis pathway is crucial as it influences the bioactivity of the resulting compound.
Anti-inflammatory Properties
This compound has shown promising anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The compound exhibited an IC50 value comparable to established anti-inflammatory drugs like celecoxib, indicating its potential as a therapeutic agent in treating inflammatory diseases .
Anticancer Activity
Recent studies have explored the compound's anticancer properties. It has been identified as a potent inhibitor of Pim-1 kinase, an enzyme associated with various cancers. Compounds derived from thieno[2,3-b]pyridine scaffolds have shown significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) with IC50 values ranging from 1.18 to 8.83 μM . These results suggest that this compound may serve as a lead compound for developing new anticancer therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts by inhibiting key enzymes involved in inflammatory pathways and cancer cell proliferation.
- Gene Expression Modulation : Studies indicate that treatment with this compound leads to decreased expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2 in activated macrophages .
- Cell Cycle Arrest : In cancer cells, it has been shown to induce cell cycle arrest, leading to reduced cell proliferation.
Study on Inflammatory Models
In a study utilizing carrageenan-induced paw edema in rats, this compound demonstrated significant anti-inflammatory effects with an ED50 value comparable to indomethacin. The compound effectively reduced swelling and inflammation markers within the tested models .
Anticancer Efficacy Assessment
Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis in a dose-dependent manner. The most effective derivatives were selected for further development based on their promising IC50 values against specific cancer types .
Q & A
Q. What are the standard synthetic protocols for Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis typically involves a two-step process:
Cyclocondensation : Reacting 2,5-dichloro-4,6-dimethylnicotinonitrile with methyl thioglycolate under basic conditions (e.g., NaOH in MeOH) via microwave-assisted heating (125°C, 30 min) to yield the sodium carboxylate intermediate .
Amidation : Treating the intermediate with coupling agents like HATU in DMF, followed by reaction with nucleophiles (e.g., 4-aminomethylpyridine) to form the final carboxamide derivative. Yield optimization focuses on:
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- 1H/13C NMR : Prioritize signals for the methyl ester (δ ~3.8–4.0 ppm for 1H; δ ~50–55 ppm for 13C) and the amino group (δ ~5.5–6.5 ppm, broad singlet in 1H). The thienopyridine core is confirmed by aromatic protons (δ ~6.8–8.2 ppm) and carbons (δ ~110–150 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error to confirm stoichiometry .
- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thieno[2,3-b]pyridine derivatives, particularly when evaluating antiplasmodial vs. other therapeutic targets?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., parasite strains, cell lines) across studies. For antiplasmodial activity, prioritize standardized Plasmodium falciparum 3D7 strain IC50 assays .
- Target Selectivity Screening : Use kinase profiling panels or proteome-wide affinity capture to identify off-target interactions that may explain divergent results .
- Structural Modifications : Introduce substituents (e.g., tert-butyl ester groups) to enhance target specificity and reduce promiscuity .
Q. What methodological considerations are critical when designing structure-activity relationship (SAR) studies for derivatives of this compound to ensure robust data interpretation?
Methodological Answer:
- Scaffold Rigidity : Maintain the thieno[2,3-b]pyridine core to preserve π-stacking interactions while varying substituents (e.g., halogenation, alkylation) at positions 3, 4, and 6 .
- Computational Modeling : Perform docking studies with target proteins (e.g., M4 muscarinic receptors) to guide rational modifications .
- Data Normalization : Use internal controls (e.g., reference inhibitors) in bioassays to account for batch-to-batch variability in compound solubility or stability .
Q. In crystallographic studies of this compound, how do refinement programs like SHELX address challenges in resolving disordered substituents or confirming hydrogen bonding patterns?
Methodological Answer:
- Disorder Modeling : SHELXL partitions disordered atoms into multiple sites with occupancy refinement, particularly for flexible groups like methyl esters or chlorine atoms .
- Hydrogen Bond Validation : Use SHELXPRO to generate hydrogen bonding tables, cross-referenced with isotropic displacement parameters (Ueq) to distinguish genuine interactions from thermal motion artifacts .
- Twinned Data Handling : Apply the TWIN/BASF commands in SHELXL to refine datasets with pseudo-merohedral twinning, common in thienopyridine derivatives due to planar symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
